molecular formula C16H22N2O2 B2840517 N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide CAS No. 1252520-98-1

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide

Cat. No.: B2840517
CAS No.: 1252520-98-1
M. Wt: 274.364
InChI Key: ZCWKTDQSCAFMJU-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a 2-methylpropoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be added via a nucleophilic addition reaction using cyanomethyl anion.

    Attachment of the 2-Methylpropoxy Group: This step involves the reaction of 2-methylpropanol with a suitable leaving group to form the 2-methylpropoxy moiety.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)butanamide: Similar structure with a butanamide backbone.

    N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)pentanamide: Similar structure with a pentanamide backbone.

Uniqueness

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-14(2)13-20-11-8-16(19)18(10-9-17)12-15-6-4-3-5-7-15/h3-7,14H,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWKTDQSCAFMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC(=O)N(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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